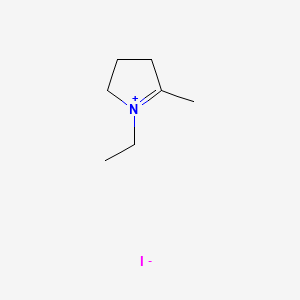
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide is a heterocyclic organic compound It is a derivative of pyrrolium, a five-membered aromatic ring containing nitrogen The compound is characterized by the presence of an ethyl group at the 1-position, a methyl group at the 5-position, and an iodide ion as a counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide typically involves the alkylation of a pyrrolium precursor. One common method is the reaction of 3,4-dihydro-5-methylpyrrole with ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the pyrrole ring attacks the ethyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrrolium salts.
Aplicaciones Científicas De Investigación
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation and may vary depending on the specific derivative and application.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrrolium, 3,4-dihydro-1-methyl-5-phenyl-, hydroxide: Another pyrrolium derivative with different substituents.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: A related compound with a similar core structure but different functional groups.
Uniqueness
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
73612-26-7 |
|---|---|
Fórmula molecular |
C7H14IN |
Peso molecular |
239.10 g/mol |
Nombre IUPAC |
1-ethyl-5-methyl-3,4-dihydro-2H-pyrrol-1-ium;iodide |
InChI |
InChI=1S/C7H14N.HI/c1-3-8-6-4-5-7(8)2;/h3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LEACODNDKPOPGL-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(CCC1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


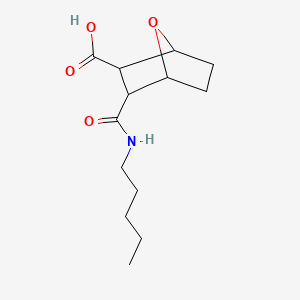

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
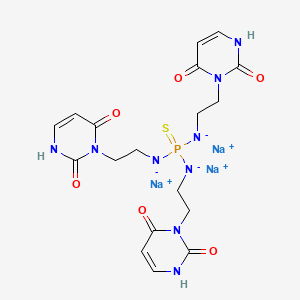
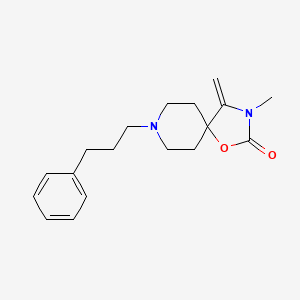
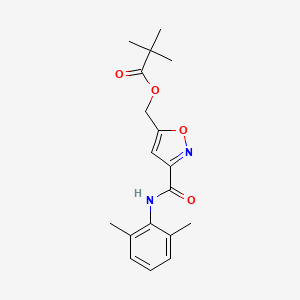



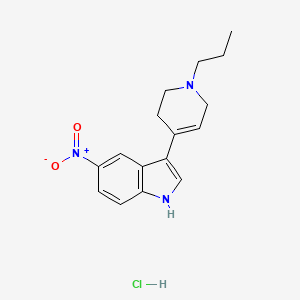

![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)


